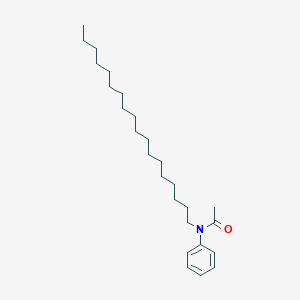
N-Octadecyl-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Octadecyl-N-phenylacetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an octadecyl (C18H37) chain and a phenyl group attached to the nitrogen atom of the acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Octadecyl-N-phenylacetamide can be synthesized through the reaction of octadecylamine with phenylacetyl chloride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
C18H37NH2+C6H5CH2COCl→C18H37NHCOCH2C6H5+HCl
The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield. The purification process may involve large-scale crystallization or distillation techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-Octadecyl-N-phenylacetamide can undergo various chemical reactions, including:
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield octadecylamine and phenylacetic acid.
Oxidation: The phenyl group can be oxidized to form corresponding phenolic derivatives.
Substitution: The hydrogen atoms on the phenyl ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid or sodium hydroxide can be used as reagents.
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Substitution: Halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
Hydrolysis: Octadecylamine and phenylacetic acid.
Oxidation: Phenolic derivatives of this compound.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N-Octadecyl-N-phenylacetamide has several applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.
Biology: It is studied for its potential role in cell membrane stabilization and as a model compound for studying lipid-protein interactions.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its amphiphilic nature.
Industry: It is used in the formulation of cosmetics and personal care products due to its emollient properties.
Mecanismo De Acción
The mechanism of action of N-Octadecyl-N-phenylacetamide involves its interaction with lipid bilayers in cell membranes. The long octadecyl chain allows it to integrate into the lipid bilayer, while the phenylacetamide moiety can interact with proteins and other molecules within the membrane. This dual interaction can stabilize the membrane structure and influence membrane-associated processes.
Comparación Con Compuestos Similares
Similar Compounds
N-Phenylacetamide: Lacks the long octadecyl chain, making it less hydrophobic and less effective as a surfactant.
N-Octadecylacetamide: Lacks the phenyl group, which reduces its ability to interact with aromatic compounds and proteins.
N-Octadecyl-N-methylacetamide: Contains a methyl group instead of a phenyl group, altering its interaction profile with biological molecules.
Uniqueness
N-Octadecyl-N-phenylacetamide is unique due to its combination of a long hydrophobic chain and an aromatic amide group. This structure allows it to interact with both hydrophobic and aromatic regions of molecules, making it versatile in various applications.
Propiedades
Número CAS |
33241-94-0 |
|---|---|
Fórmula molecular |
C26H45NO |
Peso molecular |
387.6 g/mol |
Nombre IUPAC |
N-octadecyl-N-phenylacetamide |
InChI |
InChI=1S/C26H45NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-24-27(25(2)28)26-22-19-18-20-23-26/h18-20,22-23H,3-17,21,24H2,1-2H3 |
Clave InChI |
OXRLVADAJLKWGK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCN(C1=CC=CC=C1)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


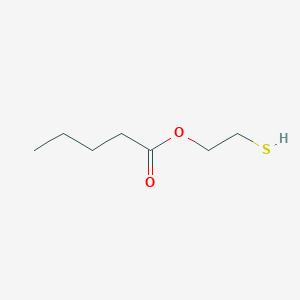
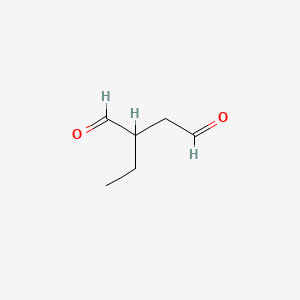
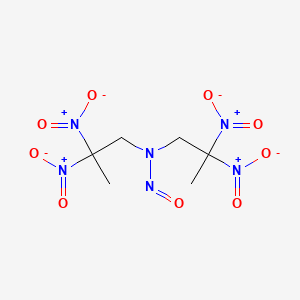
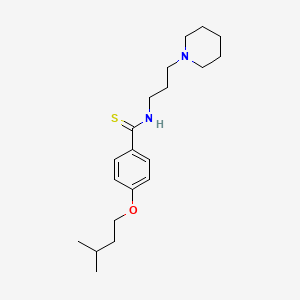

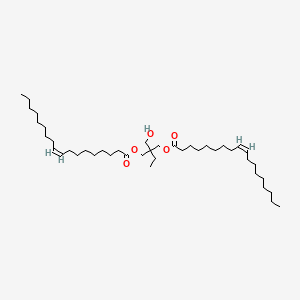

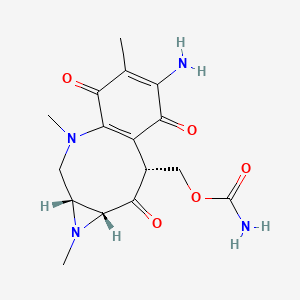
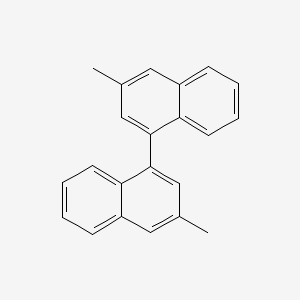
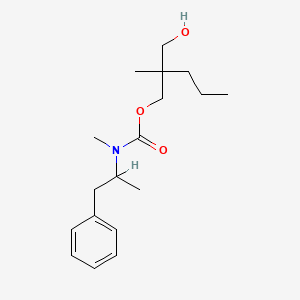
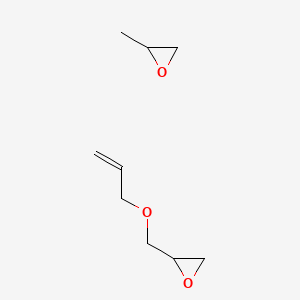
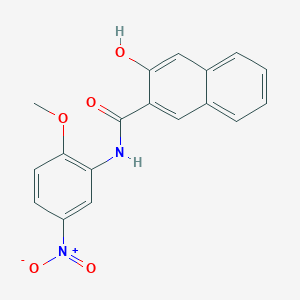
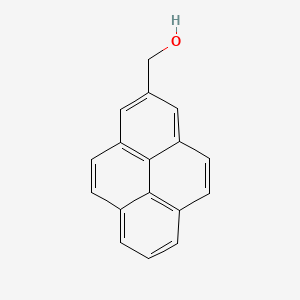
![2-Methyl-1-[2-(pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B14691902.png)
